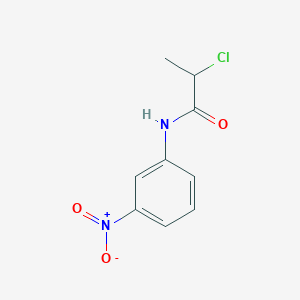

2-chloro-N-(3-nitrophenyl)propanamide

Description

Contextualization within Halogenated Nitroaromatic Amide Chemistry

Halogenated nitroaromatic amides are a class of compounds defined by three key functional components: a halogen atom, a nitro group, and an amide linkage, all typically connected to or influencing an aromatic system. The properties of these molecules are a composite of the characteristics of each functional group. The amide group is generally planar and can participate in hydrogen bonding. libretexts.org The nitro group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring and can itself be a site of chemical transformation. libretexts.org

The α-haloamide moiety is particularly significant in synthetic chemistry. nih.gov The chlorine atom in the α-position (adjacent to the carbonyl group) is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. nih.gov A typical synthesis for a related compound, 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide, involves the reaction of 4-chloro-3-nitroaniline (B51477) with 2-chloropropanoyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. This suggests a similar and straightforward synthetic route for 2-chloro-N-(3-nitrophenyl)propanamide from 3-nitroaniline (B104315) and 2-chloropropanoyl chloride.

Significance of this compound in Advanced Organic Synthesis Intermediate Research

The significance of this compound as a synthetic intermediate stems from the dual reactivity of its functional groups. The α-chloro atom and the nitro group provide two distinct reaction sites that can be addressed in subsequent synthetic steps.

The α-haloamide structure is a valuable precursor for a multitude of more complex molecules. nih.gov The chlorine atom can be displaced by a wide range of nucleophiles, including amines, thiols, and oxygen-containing compounds, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. nih.gov This versatility is fundamental to building diverse molecular architectures, such as peptidomimetics and various heterocyclic systems. nih.gov

Furthermore, the nitro group on the phenyl ring is a versatile functional handle. It can be readily reduced to an amino group (aniline derivative) using various reagents, such as hydrogen gas with a palladium catalyst (Pd/C) or tin(II) chloride. organic-chemistry.org This transformation is crucial as it converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, which can then be used in a host of further reactions, including diazotization, acylation, and alkylation. The presence of both the reactive chloro-amide and the reducible nitro group makes this compound a valuable intermediate for constructing complex molecules with multiple points of functionalization.

Overview of Prior Academic Investigations into this compound and Related Congeners

While specific academic literature focusing exclusively on this compound is limited, research on closely related congeners provides insight into its potential applications and chemical behavior.

A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide investigated its antibacterial activity against Klebsiella pneumoniae. nih.gov The research highlighted that the chloro atom was important for stabilizing the molecule within its target enzyme, suggesting that the α-chloro substitution can be critical for biological activity. nih.gov This points to potential avenues of research for this compound in medicinal chemistry.

Another related compound, 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide , is noted for its use as an intermediate in organic synthesis and pharmaceutical research. Its chemical reactions include substitution of the α-chloro group and reduction of the nitro group to an amine, reinforcing the synthetic utility expected for this class of molecules.

Investigations into the crystal structure of non-nitrated analogs like 2-chloro-N-(p-tolyl)propanamide have detailed the solid-state arrangement and intermolecular interactions, such as N-H⋯O hydrogen bonds, which are crucial for understanding the physical properties of these amides. nih.gov The chemistry of other isomers, such as 3-chloro-N-(2-nitrophenyl)propanamide , is also documented, contributing to the broader understanding of how substituent placement affects molecular properties. sigmaaldrich.com These studies collectively build a picture of the chemical landscape in which this compound resides, suggesting its utility as a building block for more complex and potentially bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-6(10)9(13)11-7-3-2-4-8(5-7)12(14)15/h2-6H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFBWJTZPPJWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336325 | |

| Record name | 2-chloro-N-(3-nitrophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379255-79-5, 40781-53-1 | |

| Record name | 2-Chloro-N-(3-nitrophenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379255-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(3-nitrophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Chloro N 3 Nitrophenyl Propanamide

Established Synthetic Pathways for 2-chloro-N-(3-nitrophenyl)propanamide Elucidation

The formation of this compound is principally accomplished via the creation of an amide bond between 3-nitroaniline (B104315) and a derivative of propanoic acid.

Amidation Reactions for this compound Synthesis

The most common and direct method for synthesizing this compound is the acylation of 3-nitroaniline with 2-chloropropanoyl chloride. In this nucleophilic acyl substitution reaction, the amino group of 3-nitroaniline attacks the carbonyl carbon of the acyl chloride, leading to the formation of the amide linkage and the elimination of hydrogen chloride. The general reaction is depicted below:

Reaction Scheme:

This method is widely applicable for the synthesis of various N-substituted chloroacetamides and related compounds. ijpsr.info

Role of Catalysts and Reaction Conditions in this compound Formation

To ensure the efficient synthesis of this compound, specific catalysts and reaction conditions are crucial. A base is typically employed to neutralize the hydrogen chloride byproduct, which can otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Commonly used bases include tertiary amines such as triethylamine (B128534) or pyridine. The reaction is generally conducted in a polar aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to facilitate the dissolution of the reactants. Temperature control is also a critical factor; these reactions are often carried out at reduced temperatures, typically between 0-5°C, to manage the exothermic nature of the reaction and minimize the formation of side products.

| Parameter | Typical Condition | Purpose |

| Base | Triethylamine, Pyridine | Neutralize HCl byproduct |

| Solvent | Dichloromethane (DCM), THF | Dissolve reactants |

| Temperature | 0-5°C | Control exothermic reaction |

Development of Novel Approaches in this compound Synthesis

Recent advancements in chemical synthesis have paved the way for more sophisticated and sustainable methods for producing compounds like this compound.

Stereoselective Synthesis Strategies for this compound Isomers

The this compound molecule possesses a chiral center at the alpha-carbon of the propanamide moiety. This allows for the existence of two enantiomers, (R)- and (S)-2-chloro-N-(3-nitrophenyl)propanamide. While specific stereoselective syntheses for this particular compound are not extensively documented, general methodologies for the stereoselective synthesis of similar chiral amides can be applied.

These strategies often involve the use of chiral auxiliaries or catalysts. For instance, a chiral amine could be used in the amidation reaction, or a chiral catalyst could be employed to favor the formation of one enantiomer over the other. The development of stereoselective routes is of significant interest as different enantiomers of a compound can exhibit distinct biological activities.

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of this compound synthesis, several green approaches can be considered.

One key principle is the use of catalytic reagents over stoichiometric ones. ucl.ac.uk For amidation reactions, boric acid has been demonstrated as an effective and more environmentally benign catalyst. sciepub.com Another approach is the direct synthesis from carboxylic acids and amines, which avoids the generation of halide waste associated with acyl chlorides. researchgate.net Furthermore, the use of electrosynthesis and flow chemistry presents opportunities for safer, more efficient, and scalable production with reduced waste. rsc.orgnih.gov The hydration of nitriles to amides is another atom-economical method that aligns with green chemistry principles. bit.edu.cn

Optimization of Reaction Conditions and Yield for this compound

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing reaction time and cost. Key parameters for optimization include the choice of solvent, base, temperature, and the molar ratio of reactants.

For analogous amidation reactions, studies have shown that the careful selection of these parameters can significantly impact the outcome. For example, in the synthesis of similar benzamides, the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane at ambient temperature has been effective. chemicalbook.com

A systematic approach to optimization would involve screening different combinations of these variables to identify the ideal conditions for the synthesis of this compound.

| Variable | Range/Options for Optimization | Impact on Reaction |

| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile | Solubility, Reaction Rate |

| Base | Triethylamine, Pyridine, Diisopropylethylamine | Efficiency of HCl scavenging |

| Temperature | -10°C to Room Temperature | Reaction Rate, Selectivity |

| Reactant Ratio | Equimolar to slight excess of acyl chloride | Conversion of limiting reagent |

Process Intensification in this compound Manufacturing

Process intensification focuses on developing smaller, more efficient, and safer manufacturing processes. mdpi.com For the production of this compound, several strategies can be employed to move from traditional batch processing to more advanced, intensified methods.

One of the primary approaches is the transition to continuous flow reactors, such as tubular or microreactors. cetjournal.it These systems offer significantly improved heat and mass transfer compared to large batch reactors. ccdcindia.com The high surface-area-to-volume ratio allows for precise temperature control of the highly exothermic acylation reaction, minimizing the formation of thermal degradation byproducts and enhancing process safety. cetjournal.it Continuous processing also allows for reduced reactor volumes, leading to smaller plant footprints and lower capital costs. mdpi.com

Another potential area for intensification is the use of non-conventional energy sources, such as microwave irradiation. Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by promoting efficient and uniform heating of the reaction mixture.

The table below illustrates a conceptual comparison between a traditional batch process and an intensified continuous flow process for the synthesis of this compound.

| Parameter | Traditional Batch Process | Intensified Continuous Flow Process |

| Reactor Type | Large Stirred-Tank Reactor | Tubular or Microreactor |

| Reaction Volume | 1000 L | 10 L |

| Temperature Control | Jacket Cooling | High-Efficiency Heat Exchangers |

| Reaction Time | 4-6 hours | 10-20 minutes |

| Typical Yield | 85-90% | >95% |

| Safety Profile | Higher risk due to large volume of reactants and exotherm | Inherently safer due to small hold-up volume |

| Solvent Usage | High (used as a heat sink) | Reduced (efficient heat exchange) |

This table presents illustrative data for comparison purposes.

Impurity Profiling and Purification Techniques for this compound

A thorough understanding of potential impurities is critical for developing effective purification strategies and ensuring the final product's quality. In the synthesis of this compound, several impurities can arise from the starting materials or side reactions.

Potential Impurities:

Unreacted Starting Materials: Residual 3-nitroaniline and 2-chloropropanoyl chloride may remain if the reaction does not go to completion.

Diacylated Product: The formation of a diacylated byproduct, where the amide nitrogen is acylated a second time, is possible, though generally less favorable.

Hydrolysis Product: If water is present in the reaction mixture, 2-chloropropanoyl chloride can hydrolyze to form 2-chloropropanoic acid.

Isomeric Impurities: Impurities from the starting 3-nitroaniline, such as 2-nitroaniline (B44862) or 4-nitroaniline, would lead to the formation of the corresponding isomeric amide impurities.

The following table outlines a hypothetical impurity profile for a production batch of this compound.

| Impurity Name | Structure | Potential Origin | Typical Level (Unpurified) |

| 3-nitroaniline | C₆H₆N₂O₂ | Unreacted starting material | 0.5 - 1.5% |

| 2-chloropropanoic acid | C₃H₅ClO₂ | Hydrolysis of acyl chloride | 0.1 - 0.5% |

| 2-chloro-N-(2-nitrophenyl)propanamide | C₉H₉ClN₂O₃ | Isomeric impurity in starting material | < 0.2% |

| 2-chloro-N-(4-nitrophenyl)propanamide | C₉H₉ClN₂O₃ | Isomeric impurity in starting material | < 0.2% |

This table contains hypothetical data for illustrative purposes.

Purification Techniques:

Several standard laboratory and industrial techniques can be employed to purify this compound.

Recrystallization: This is a common and effective method for purifying solid organic compounds. An appropriate solvent or solvent system is chosen in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures. Ethanol is often a suitable solvent for recrystallizing similar amide compounds. ijpsr.info

Column Chromatography: For laboratory-scale purification or for removing closely related impurities, silica (B1680970) gel column chromatography can be utilized. A solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, would be used as the eluent to separate the components based on their polarity.

Washing: The crude product can be washed with an aqueous solution, such as a dilute sodium bicarbonate solution, to remove acidic impurities like hydrochloric acid and 2-chloropropanoic acid. This is often followed by a water wash to remove any residual base. neliti.com

The development of a robust purification process, often involving a combination of these techniques, is essential for obtaining high-purity this compound suitable for its intended applications.

Chemical Reactivity and Transformation Pathways of 2 Chloro N 3 Nitrophenyl Propanamide

Nucleophilic Substitution Reactions Involving the Chloro Moiety of 2-chloro-N-(3-nitrophenyl)propanamide

The chlorine atom attached to the alpha-carbon of the propanamide group is a reactive site susceptible to nucleophilic attack. This reactivity is central to the synthetic utility of the compound, allowing for the introduction of diverse functional groups.

Investigation of Reaction Kinetics and Thermodynamics

Nucleophilic substitution at the α-chloro position of this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com The rate of this reaction is dependent on the concentrations of both the substrate and the attacking nucleophile. youtube.com While specific kinetic data for this compound is not extensively documented in publicly available literature, the kinetics can be inferred from similar α-chloro amide structures.

The reaction kinetics are governed by several factors:

Nucleophile Strength: Stronger nucleophiles, such as thiols and amines, will react more rapidly than weaker nucleophiles like water or alcohols. organic-chemistry.org

Steric Hindrance: The propanamide backbone presents moderate steric hindrance, which can influence the approach of the nucleophile. nih.gov

Solvent: Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation without strongly solvating the anionic nucleophile, thereby increasing its reactivity. organic-chemistry.org

The reaction is generally a one-step, concerted process where the bond to the incoming nucleophile forms as the bond to the chloride leaving group breaks. utexas.edu This process goes through a high-energy transition state where the carbon atom is pentacoordinate. utexas.edu

Scope and Limitations of Substitutions on the Propanamide Backbone

The chloro group in compounds like this compound can be displaced by a variety of nucleophiles, making it a versatile synthetic intermediate. However, the scope of this reaction is subject to certain limitations.

Scope:

N-Nucleophiles: Amines (primary and secondary) can react to form the corresponding amino-propanamide derivatives.

S-Nucleophiles: Thiols and thiolate salts are effective nucleophiles for creating thioether linkages.

O-Nucleophiles: Alcohols and alkoxides can also serve as nucleophiles, though they are generally less reactive than amines or thiols. organic-chemistry.org

Limitations:

Competing Reactions: Under strongly basic conditions, particularly with sterically hindered bases, elimination reactions (E2) can compete with substitution, although this is less common for α-chloro amides compared to other alkyl halides.

Rearrangements: In some cases, particularly with strong reducing agents like lithium aluminum hydride, the reaction can proceed through an aziridine (B145994) intermediate, leading to rearranged products. For instance, the reduction of 2-chloro-N-phenylpropanamide can yield a mixture of N-propylaniline and N-isopropylaniline. nih.govresearchgate.net

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile (Nu:) | Product Structure | Product Name |

|---|---|---|

| R-NH₂ (Amine) | 2-(alkylamino)-N-(3-nitrophenyl)propanamide | |

| R-SH (Thiol) | 2-(alkylthio)-N-(3-nitrophenyl)propanamide | |

| R-O⁻ (Alkoxide) | 2-(alkoxy)-N-(3-nitrophenyl)propanamide |

Reduction and Oxidation Reactions of the Nitro Group in this compound

The nitro group attached to the aromatic ring is a key site for redox chemistry, offering pathways to various other functional groups, which significantly alters the compound's properties.

Generation of Reactive Intermediates from this compound

The reduction of the aromatic nitro group is a stepwise process that involves several reactive intermediates. google.com The complete six-electron reduction to an amine proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.govnumberanalytics.com

Nitroso Intermediate: The initial two-electron reduction yields a nitroso derivative, 2-chloro-N-(3-nitrosophenyl)propanamide.

Hydroxylamine Intermediate: A further two-electron reduction of the nitroso group gives the corresponding hydroxylamine, 2-chloro-N-(3-hydroxylaminophenyl)propanamide. numberanalytics.com This intermediate is often isolable under controlled conditions. mdpi.comnih.govwikipedia.org

These intermediates are highly reactive. The hydroxylamine, in particular, is a key precursor in various biological and chemical transformations. nih.gov In some microbial degradation pathways, the hydroxylamine intermediate undergoes enzymatic rearrangement. nih.gov For example, in a pathway analogous to the degradation of 2-chloro-5-nitrophenol, the hydroxylamino group could rearrange to form an aminophenol derivative. researchgate.net

Mechanistic Aspects of Nitro Group Transformations

The transformation of the nitro group can be achieved through several mechanistic pathways, depending on the reagents and conditions.

Catalytic Hydrogenation: This is a common industrial method for reducing nitroarenes to anilines. google.com Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with hydrogen gas, the nitro group is typically reduced completely to an amino group. wikipedia.org The reaction proceeds through the adsorption of the nitro compound and hydrogen onto the catalyst surface. rsc.org

Chemical Reduction:

Metals in Acid: Reagents such as iron, tin, or zinc in the presence of an acid (e.g., HCl) are classic methods for nitro group reduction to amines. mdpi.com The metal acts as the electron donor. mdpi.com

Selective Reduction: It is possible to selectively reduce the nitro group to the hydroxylamine stage using specific reagents or controlled conditions, such as zinc dust in the presence of ammonium (B1175870) chloride or through electrocatalysis. mdpi.comwikipedia.org

Table 2: Products of Nitro Group Reduction

| Reagent/Condition | Primary Product | Intermediate(s) |

|---|---|---|

| H₂, Pd/C | 2-amino-N-(3-aminophenyl)propanamide | Nitroso, Hydroxylamine |

| Fe, HCl | 2-amino-N-(3-aminophenyl)propanamide | Nitroso, Hydroxylamine |

| Zn, NH₄Cl | 2-chloro-N-(3-hydroxylaminophenyl)propanamide | Nitroso |

| Electrolytic Reduction | 2-chloro-N-(3-hydroxylaminophenyl)propanamide | Nitroso |

Hydrolysis and Degradation Mechanisms of the Amide Bond in this compound

The amide bond in this compound can be cleaved through hydrolysis, a reaction that is fundamental to its degradation. This process can be catalyzed by acid or base and is also a key step in the microbial metabolism of related compounds.

The hydrolysis reaction breaks the amide linkage, yielding 3-nitroaniline (B104315) and 2-chloropropanoic acid. The stability of the amide bond is influenced by the electronic effects of the substituents on both the acyl and N-aryl portions of the molecule.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. youtube.comacs.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com Following a series of proton transfers, the C-N bond is cleaved, releasing 3-nitroaniline (which will be protonated under acidic conditions) and 2-chloropropanoic acid. youtube.comacs.org The rate of acid-catalyzed hydrolysis for N-aryl amides can be influenced by the solvent and temperature. ekb.egresearchcommons.org

Base-Catalyzed Hydrolysis: In basic solutions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This is typically the rate-determining step. A tetrahedral intermediate is formed, which then collapses to expel the 3-nitroanilide anion, a relatively stable leaving group due to the electron-withdrawing nitro group. This is followed by proton transfer to yield 3-nitroaniline and the carboxylate salt of 2-chloropropanoic acid.

Enzymatic Degradation: Microbial degradation of similar chloroacetanilide herbicides often involves amidase enzymes. nih.gov These enzymes catalyze the hydrolytic cleavage of the amide bond as a key step in the metabolic pathway, similar to the chemical hydrolysis process. wisc.edu This enzymatic action converts the parent compound into more polar metabolites.

Acid-Catalyzed Hydrolysis Studies

The acid-catalyzed hydrolysis of amides, including N-aryl-α-chloroamides like this compound, generally proceeds through an A-2 mechanism. jcsp.org.pk This pathway involves a rapid, reversible protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon in the rate-determining step. niscpr.res.in This is followed by proton transfer and elimination of the amine, leading to the formation of a carboxylic acid and an ammonium ion.

While specific kinetic studies on this compound are not extensively documented in publicly available literature, the general mechanism for acid-catalyzed amide hydrolysis suggests that the reaction rate is influenced by the concentration of the acid. niscpr.res.in For structurally related chloroacetamide herbicides, acid-catalyzed hydrolysis has been observed to lead to cleavage of the amide bond. nih.gov The presence of the electron-withdrawing nitro group on the phenyl ring is expected to influence the electronic properties of the amide and thus its reactivity.

The expected products of the complete acid-catalyzed hydrolysis of this compound are 2-chloropropanoic acid and 3-nitroaniline.

Table 1: General Observations in Acid-Catalyzed Hydrolysis of Related Amides

| Condition | Observation | Probable Mechanism | Reference |

| Increasing Acid Concentration | Rate increases up to a certain point, then may decrease | A-2 mechanism, water activity becomes limiting at very high acid concentrations | jcsp.org.pk |

| Electron-withdrawing substituents on N-aryl ring | Can influence the rate of hydrolysis | Affects the basicity of the amide oxygen and the stability of the transition state | N/A |

| Elevated Temperature | Increases the rate of hydrolysis | Provides the necessary activation energy for the reaction | niscpr.res.in |

Base-Catalyzed Hydrolysis Studies

The base-catalyzed hydrolysis of this compound can proceed through two principal pathways: nucleophilic attack at the carbonyl carbon leading to amide bond cleavage, or nucleophilic substitution at the α-carbon bearing the chlorine atom (an SN2 reaction). nih.gov

Amide hydrolysis under basic conditions is generally a slower process compared to acid-catalyzed hydrolysis because the hydroxide ion is a poorer leaving group than a protonated amine. libretexts.org The reaction is typically driven forward by using a high concentration of a strong base and/or elevated temperatures. The mechanism involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. The subsequent departure of the 3-nitroanilide anion is the rate-limiting step. This is then followed by a rapid, irreversible deprotonation of the resulting carboxylic acid by the strongly basic anilide anion, driving the reaction to completion. The final products are the carboxylate salt of 2-chloropropanoic acid and 3-nitroaniline.

Alternatively, the hydroxide ion can act as a nucleophile and displace the chloride ion from the α-carbon via an SN2 mechanism. This would result in the formation of 2-hydroxy-N-(3-nitrophenyl)propanamide. Studies on related chloroacetamide herbicides have shown that this SN2 pathway is a common mode of degradation under basic conditions. nih.gov The relative prominence of amide hydrolysis versus SN2 displacement depends on the specific reaction conditions and the structure of the substrate.

Table 2: Potential Pathways in Base-Catalyzed Hydrolysis

| Pathway | Reactant Site | Product(s) | General Conditions | Reference |

| Amide Hydrolysis | Carbonyl carbon | 2-chloropropanoate and 3-nitroaniline | Strong base (e.g., NaOH), heat | nih.govlibretexts.org |

| SN2 Substitution | α-carbon | 2-hydroxy-N-(3-nitrophenyl)propanamide | Basic conditions | nih.gov |

Other Significant Chemical Transformations of the this compound Core

Beyond hydrolysis, the structure of this compound allows for several other important chemical reactions.

Reduction of the Nitro Group: The nitro group on the aromatic ring is susceptible to reduction to an amino group under various conditions. Common reagents for this transformation include metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or tin(II) chloride (SnCl₂). stackexchange.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is also an effective method. This reduction would yield 2-chloro-N-(3-aminophenyl)propanamide, a potentially useful intermediate for further synthetic modifications, such as the construction of heterocyclic systems.

Nucleophilic Substitution of the Chloro Group: The chlorine atom at the α-position is a good leaving group and can be displaced by a variety of nucleophiles in SN2 reactions. chemguide.co.uksavemyexams.com For instance, reaction with amines would lead to the formation of the corresponding α-amino amides. The reactivity of the primary amine products can lead to further substitution. chemguide.co.uk

Intramolecular Cyclization: Depending on the reaction conditions and the presence of other functional groups, intramolecular cyclization reactions may be possible. For example, under certain conditions, related N-aryl-α-haloacetamides can undergo cyclization to form heterocyclic structures like oxindoles or other ring systems. researchgate.netamanote.com For this compound, transformations involving both the amino group (after reduction of the nitro group) and the chloroacetamide side chain could potentially lead to the formation of fused heterocyclic compounds.

Table 3: Summary of Other Potential Transformations

| Transformation | Reagents/Conditions | Product Type | Reference |

| Nitro Group Reduction | Sn/HCl, Fe/HCl, SnCl₂, H₂/Pd-C | N-(3-aminophenyl) derivative | stackexchange.com |

| Nucleophilic Substitution | Amines, thiols, etc. | α-substituted propanamide | chemguide.co.uksavemyexams.com |

| Intramolecular Cyclization | Varies (e.g., strong acid, base) | Heterocyclic compounds | researchgate.netamanote.com |

Advanced Structural Elucidation and Conformational Analysis of 2 Chloro N 3 Nitrophenyl Propanamide

X-ray Crystallographic Analysis of 2-chloro-N-(3-nitrophenyl)propanamide and Analogues

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. colostate.edu It provides unequivocal data on bond lengths, bond angles, and the spatial relationship between atoms, which are crucial for understanding stereochemistry and non-covalent packing forces. While a specific crystal structure for this compound is not publicly available, analysis of its close analogues provides significant insight into its expected solid-state structure.

This compound possesses a stereogenic center at the α-carbon of the propanamide moiety, meaning it exists as a pair of enantiomers. Determining the absolute configuration of such chiral molecules is critical. X-ray crystallography can directly determine the absolute stereochemistry of a single enantiomer, typically by analyzing the anomalous scattering of X-rays.

In a study of a related compound, 2-chloro-N-(p-tolyl)propanamide, the molecule was found to crystallize with disorder in the chloro and terminal methyl positions, indicating that the sample was likely a racemic mixture and highlighting potential challenges in resolving the stereocenter under certain crystallization conditions. nih.govresearchgate.net

In cases where direct crystallographic assignment is not feasible, a combination of chemical derivatization and spectroscopic analysis offers a powerful alternative. For instance, the absolute configuration of the chiral alcohol in 3-nitroatenolol was successfully determined by reacting it with a chiral derivatizing agent, (R)- and (S)-α-methoxy-α-phenylacetic acid (MPA), to form diastereomers. mdpi.com Subsequent analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the stereogenic center. mdpi.com This method could be readily applied to this compound to confirm its absolute stereochemistry.

The arrangement of molecules in a crystal lattice is dictated by a network of intermolecular interactions. For this compound, several key interactions are anticipated based on its functional groups and data from analogues.

Hydrogen Bonding: The most significant interaction is expected to be the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen (acceptor) of an adjacent molecule (N-H···O=C). This interaction is a dominant motif in related acetamide (B32628) and propanamide structures, often leading to the formation of infinite chains or sheets. nih.govresearchgate.net The nitro group, being a potent hydrogen bond acceptor, is also likely to participate in weaker C-H···O interactions with protons from the phenyl ring or alkyl chain.

π-Interactions: The presence of the nitrophenyl ring allows for potential π-π stacking interactions, which would further stabilize the crystal packing. nih.gov

The crystallographic parameters for the analogue 2-chloro-N-(p-tolyl)propanamide, which informs these expected interactions, are detailed below. nih.govresearchgate.net

Table 1: Crystallographic Data for Analogue 2-chloro-N-(p-tolyl)propanamide

| Parameter | Value (Sample 1a) | Value (Sample 1b) |

|---|---|---|

| Formula | C₁₀H₁₂ClNO | C₁₀H₁₂ClNO |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbca | Pbca |

| a (Å) | 9.5119 (3) | 9.5053 (6) |

| b (Å) | 9.6885 (4) | 9.6793 (5) |

| c (Å) | 21.8439 (8) | 21.8380 (13) |

| V (ų) | 2013.05 (13) | 2009.2 (2) |

| Z | 8 | 8 |

| Radiation Type | Cu Kα | Mo Kα |

| Temperature (K) | 100 | 100 |

Spectroscopic Characterization Techniques for this compound (excluding basic identification)

Beyond crystallography, spectroscopic techniques provide detailed structural information in both solid and solution states.

NMR spectroscopy is indispensable for confirming the covalent framework of the molecule. A ¹H NMR spectrum of this compound would show characteristic signals: a doublet for the C2-methyl protons, a quartet for the C2-methine proton, a set of complex multiplets in the aromatic region corresponding to the four protons of the 1,3-disubstituted nitrophenyl ring, and a broad singlet for the amide (N-H) proton. The chemical shifts of the aromatic protons in related 3-nitrophenyl compounds provide a reference for expected peak positions. nih.gov

For complete and unambiguous assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish proton-proton and proton-carbon correlations across one or more bonds.

Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectroscopy are complementary, and a combined analysis provides a comprehensive vibrational profile. nih.gov For this compound, key vibrational bands can be predicted.

N-H Stretch: A characteristic band around 3300 cm⁻¹, typical for secondary amides. nih.gov

C=O Stretch (Amide I): A strong absorption near 1670 cm⁻¹, indicative of the amide carbonyl group. nih.gov

N-H Bend (Amide II): A band around 1550 cm⁻¹, resulting from a coupling of N-H bending and C-N stretching.

NO₂ Stretches: Strong absorptions corresponding to the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching of the nitro group.

Raman spectroscopy would be particularly effective for observing the symmetric NO₂ stretch and the C-Cl stretching vibration. Spectral data for the constituent fragment 2-chloropropanamide can serve as a useful reference. nih.gov

Mass spectrometry (MS) provides information about the molecular weight and elemental composition. Advanced tandem MS (MS/MS) techniques are used to fragment the molecule and analyze the resulting ions, offering detailed structural insights. nih.gov Using a soft ionization technique like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at m/z 229.03.

The fragmentation of this ion would likely proceed through several characteristic pathways based on the fragmentation of amides and nitroaromatic compounds: docbrown.infolibretexts.orgnih.gov

Amide Bond Cleavage: Scission of the C(O)-N bond is a common pathway, which would yield an acylium ion, [CH₃CHClCO]⁺.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the chlorinated alpha-carbon.

Nitro Group Fragmentation: Characteristic losses of NO (30 Da) and NO₂ (46 Da) from fragments containing the nitrophenyl moiety are expected. nih.gov

Loss of HCl: Neutral loss of hydrogen chloride (36 Da) from the parent ion or major fragment ions is also a plausible pathway.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Fragmentation Pathway | Predicted m/z |

|---|---|---|

| [C₉H₉ClN₂O₃+H]⁺ | Parent Ion (Protonated) | 229.03 |

| [C₃H₄ClO]⁺ | Amide C-N bond cleavage | 91.00 |

| [C₆H₆N₂O₂]⁺ | Amide C-N bond cleavage | 138.04 |

| [C₉H₈N₂O₃]⁺ | Loss of HCl | 192.05 |

| [C₆H₅N]⁺ | Fragmentation of nitrophenyl ring | 91.04 |

Theoretical and Computational Chemistry Approaches to 2 Chloro N 3 Nitrophenyl Propanamide

Quantum Chemical Calculations on 2-chloro-N-(3-nitrophenyl)propanamide Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in dissecting the electronic characteristics of a molecule, offering a window into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). als-journal.comglobalresearchonline.net The HOMO-LUMO energy gap is a critical parameter, as a smaller gap typically suggests higher chemical reactivity. The distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. For instance, the LUMO is often centered on the nitroaromatic ring, indicating its susceptibility to nucleophilic attack or reduction.

Table 1: Representative Theoretical DFT Data for this compound

| Parameter | Representative Theoretical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the outermost electrons; relates to electron-donating ability. |

| LUMO Energy | -2.1 eV | Indicates the energy of the lowest available electron orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.4 eV | Correlates with chemical reactivity and stability; a larger gap suggests higher stability. |

| Dipole Moment | 4.2 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Charge on Nitro Group (N) | +0.65 | Indicates a significant positive charge, making it an electrophilic center. |

| Mulliken Charge on Amide Carbonyl (O) | -0.55 | Indicates a significant negative charge, making it a nucleophilic center and a hydrogen bond acceptor. |

Note: The values in this table are representative theoretical values based on DFT calculations for structurally similar molecules and are intended for illustrative purposes.

Prediction of Spectroscopic Properties and Reaction Pathways

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. nih.gov Comparing this with experimental spectra can help in the structural confirmation of the molecule. Similarly, theoretical nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR data. researchgate.net

DFT can also be employed to model potential reaction pathways by locating transition states and calculating activation energies. This is particularly useful for understanding mechanisms such as hydrolysis of the amide bond or reduction of the nitro group, providing insights into the compound's stability and potential metabolic fate in a non-clinical context.

Molecular Dynamics Simulations of this compound

While quantum mechanics provides a static picture of a molecule's electronic properties, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov

Conformational Sampling and Energetic Landscapes

This compound possesses several rotatable bonds, leading to a multitude of possible conformations. MD simulations can explore this conformational space by simulating the atomic motions over time, typically on the nanosecond to microsecond timescale. nih.gov From these simulations, it is possible to identify the most stable, low-energy conformations and to understand the energy barriers between them. The radius of gyration (Rg) can be monitored throughout the simulation to assess the compactness of the molecule in different conformations. nih.gov This information is compiled into a conformational or energetic landscape, which maps the potential energy as a function of key dihedral angles.

Table 2: Representative Conformational Data from Molecular Dynamics Simulations

| Dihedral Angle | Low-Energy Conformation(s) | Significance |

| C(ar)-N-C(O)-C(Cl) | ~180° (trans) | The planarity of the amide bond is crucial for its stability. |

| N-C(ar)-C(ar)-N(O2) | 0° or 180° | Defines the orientation of the nitro group relative to the amide linkage. |

| C(O)-C(Cl)-C-H | Multiple stable rotamers | Influences the local steric environment and potential intramolecular interactions. |

Note: The values in this table are representative and illustrate the type of data obtained from MD simulations.

Solvent Effects on this compound Structure

The surrounding environment can significantly influence a molecule's structure and behavior. MD simulations are particularly powerful for studying these solvent effects. By solvating the molecule in a box of explicit solvent molecules (e.g., water, dimethyl sulfoxide), the simulation can capture how the solvent interacts with the solute. uregina.ca For this compound, this would reveal the formation of hydrogen bonds between water and the amide and nitro groups, and how these interactions influence the conformational preferences of the molecule. The simulation can also provide insights into the solubility and aggregation behavior of the compound in different solvents.

In Silico Modeling for Structure-Activity Relationship (SAR) of this compound Congeners (non-clinical)

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool for predicting the activity of a series of related compounds based on their structural features. mdpi.com For congeners of this compound, where systematic structural modifications are made, QSAR can be used to build predictive models for various non-clinical endpoints, such as binding affinity to a target protein or a specific physicochemical property.

These models are developed by calculating a wide range of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.govnih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical relationship between these descriptors and the observed activity. researchgate.netmdpi.com

For nitroaromatic compounds, descriptors such as the energy of the LUMO (ELUMO) and hydrophobicity are often found to be significant predictors of certain biological activities, as they relate to the compound's ability to undergo nitroreduction and to be transported across biological membranes. mdpi.com

Table 3: Key Descriptors in a Hypothetical QSAR Model for Congeners of this compound

| Descriptor | Type | Rationale for Inclusion |

| logP | Hydrophobicity | Represents the partitioning between an octanol (B41247) and water phase, indicating the compound's lipophilicity and ability to cross membranes. |

| ELUMO | Electronic | The energy of the lowest unoccupied molecular orbital is often correlated with the ease of reduction of the nitro group. |

| Molecular Weight | Steric | A basic descriptor that accounts for the size of the molecule. |

| Polar Surface Area | Steric/Electronic | The surface area contributed by polar atoms; influences membrane permeability and interactions with polar receptors. |

Note: This table presents descriptors commonly used in QSAR studies of nitroaromatic compounds and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the chemical structure of a series of compounds with their biological activity. psu.edu While specific QSAR models developed exclusively for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied based on studies of related chloroacetamide and N-phenylpropanamide derivatives, which are often investigated for their herbicidal properties. psu.eduresearchgate.net

The development of a QSAR model for a class of compounds like chloroacetamides typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., herbicidal efficacy, enzyme inhibition) is compiled.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For a compound like this compound, key molecular descriptors would likely include:

Electronic Descriptors: The presence of the nitro group (-NO2) significantly influences the electronic properties of the phenyl ring, making it electron-withdrawing. This can be quantified by descriptors such as Hammett constants or calculated atomic charges. The chlorine atom also contributes to the electronic environment of the propanamide moiety.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a crucial descriptor for predicting the compound's transport and accumulation in biological systems.

Steric Descriptors: Molecular weight, molar volume, and other shape-related descriptors are important for understanding how the molecule fits into a biological target.

A hypothetical QSAR study on a series of nitrophenyl-containing chloroacetamides might yield a model that highlights the importance of these descriptors in determining their biological activity.

Table 1: Representative Molecular Descriptors for QSAR Analysis of this compound and Related Compounds

| Compound Name | Molecular Weight ( g/mol ) | LogP (estimated) | Polar Surface Area (Ų) |

| This compound | 228.63 | 2.5 | 75.1 |

| N-phenylpropanamide | 149.19 | 1.6 | 29.1 |

| 2-chloro-N-phenylacetamide | 169.61 | 1.8 | 29.1 |

Note: The data in this table is based on computational estimations for illustrative purposes.

The development of robust QSAR models for this class of compounds can accelerate the discovery of new derivatives with enhanced activity by allowing for the virtual screening of large numbers of molecules before undertaking their synthesis and testing. taylorfrancis.com

Molecular Docking and Protein-Ligand Interaction Studies (e.g., enzyme inhibition, non-human targets)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. ekb.eg It is particularly valuable for studying how a potential drug or herbicide might interact with its protein target. For chloroacetamide herbicides, a primary target is the Very Long Chain Fatty Acid Synthase (VLCFAs) enzyme, which is crucial for plant growth. ekb.egekb.eg

While specific molecular docking studies on this compound are not widely reported, research on other chloroacetamide derivatives provides a strong basis for understanding its potential interactions. researchgate.netekb.egresearchgate.net These studies often reveal that the chloroacetamide moiety is critical for binding within the active site of the target enzyme.

A typical molecular docking workflow involves:

Preparation of the Protein Structure: A high-resolution 3D structure of the target protein (e.g., VLCFAs) is obtained from a protein data bank or generated through homology modeling.

Preparation of the Ligand Structure: The 3D structure of this compound is generated and optimized.

Docking Simulation: A docking algorithm is used to explore the possible binding poses of the ligand within the active site of the protein.

Analysis of Binding Poses: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol). The interactions between the ligand and the amino acid residues of the protein are then analyzed.

Table 2: Hypothetical Molecular Docking Results of this compound with a Putative Enzyme Target

| Parameter | Value |

| Target Enzyme | Very Long Chain Fatty Acid Synthase (VLCFAs) |

| PDB ID of Target (example) | 2UXW |

| Predicted Binding Energy (kcal/mol) | -6.5 to -8.0 |

| Key Interacting Residues (Hypothetical) | Serine, Threonine, Methionine |

| Types of Interactions | Hydrogen bonds, van der Waals forces, pi-pi stacking |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a molecular docking study. The specific values would depend on the actual protein target and docking software used.

Studies on related compounds have shown that amino acids like Serine and Threonine can form hydrogen bonds with the amide group of chloroacetamide derivatives. researchgate.net The phenyl ring can engage in hydrophobic or pi-pi stacking interactions with aromatic residues in the active site. The nitro group, being a strong electron-withdrawing group, could also participate in specific electrostatic interactions. These computational insights are invaluable for the rational design of more potent and selective inhibitors. researchgate.net

Structure Activity Relationship Sar Studies for 2 Chloro N 3 Nitrophenyl Propanamide Derivatives in Non Clinical Contexts

Mechanistic Investigations of Biological Activity at the Molecular and Cellular Level (non-human, in vitro)

While direct mechanistic studies on 2-chloro-N-(3-nitrophenyl)propanamide are not extensively documented in publicly available research, the analysis of its structural analogues provides significant insights into its potential biological interactions. The core structure, featuring a chloro-substituted propanamide linked to a nitrophenyl ring, suggests several possible modes of action. The electrophilic nature of the α-chloro amide group and the electronic properties of the nitro-substituted phenyl ring are key determinants of its reactivity.

Research into compounds structurally related to this compound has revealed notable enzyme-inhibiting capabilities. For instance, derivatives of 2-chloro-N,N-diphenylacetamide have been investigated as inhibitors of cyclo-oxygenase (COX) enzymes, which are pivotal in the inflammatory response. Molecular docking studies of these acetamide (B32628) derivatives with COX-1 and COX-2 have helped to elucidate the potential binding modes and structure-activity relationships.

In a separate line of research, sulfonamide derivatives synthesized from 2-chloro-N-(4-sulfamoylphenyl)acetamide have shown inhibitory activity against urease and carbonic anhydrase. chemeo.com For example, 4-(3-(4-chlorophenyl)isoxazolo[3,4-d]thiazol-5-ylamino)benzenesulfonamide (a derivative of the initial acetamide) exhibited significant urease inhibition. chemeo.com These findings suggest that the chloro-amide scaffold, present in this compound, can be a crucial component for designing inhibitors of various enzymes. The specific nature of the substitution on the phenyl ring and the length of the acyl chain are critical in determining the target enzyme and the potency of inhibition.

The chemical structure of this compound suggests a high potential for interaction with various biomolecules. The α-chloro group is a reactive site susceptible to nucleophilic substitution, potentially by amino or thiol groups present in proteins and other cellular components. This covalent modification of biomolecules can lead to the disruption of their normal function.

Studies on a closely related analogue, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, indicate that it may act on penicillin-binding proteins (PBPs) in bacteria, which are essential for maintaining the integrity of the bacterial cell wall. nih.govnih.gov This interaction is thought to promote cell lysis, explaining the compound's antibacterial effects. nih.gov The presence of the chloro atom appears to be critical for this activity, as it enhances the stability of the molecule within the target enzyme's active site. nih.gov

Furthermore, the nitro group on the phenyl ring can be reduced under cellular conditions to form reactive nitroso and other radical intermediates. These reactive species can interact with and cause damage to a variety of cellular components, including DNA, leading to cell death. nyxxb.cn This mechanism is a known pathway for the antimicrobial action of many nitroaromatic compounds. nyxxb.cn

Agrochemical Research Applications of this compound and Derivatives

The chloroacetamide and nitrophenyl moieties are present in numerous commercially successful agrochemicals, which has prompted research into the potential of compounds like this compound in this sector.

While direct studies on the fungicidal activity of this compound against the plant pathogen Rhizoctonia solani are not prominent in the literature, research on analogous structures provides strong indications of potential efficacy. For example, various fungicides are known to be effective against tobacco sore shin, a disease caused by R. solani. nyxxb.cn

Studies on other classes of compounds containing features similar to this compound have demonstrated activity against R. solani. For instance, certain N-arylbenzenesulfonamides have shown antifungal properties against a range of plant pathogens, including R. solani, with ED₅₀ values in the low µg/mL range. researchgate.net Additionally, a series of 2-alkyl(alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles were synthesized and found to have fungicidal activity against rice sheath blight, also caused by R. solani. nih.gov These findings underscore the potential for N-aryl amides and related heterocyclic systems to serve as scaffolds for novel fungicides.

The table below summarizes the fungicidal activity of some agrochemicals against Rhizoctonia solani.

| Fungicide | EC₅₀ (mg/L) for Mycelial Growth Inhibition | Reference |

| Azoxystrobin | 0.22 | nyxxb.cn |

| Boscalid | 2.37 | nyxxb.cn |

| Fluazinam | 0.21 | nyxxb.cn |

| Propiconazole | 1.43 | nyxxb.cn |

| Pyrimethanil | 20.26 | nyxxb.cn |

This table presents data for known fungicides to provide context for the potential efficacy range against R. solani.

The chloroacetamide class of compounds, to which this compound belongs, is well-established in the field of herbicides. These herbicides typically act as inhibitors of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants. VLCFAs are crucial for the formation of cell membranes and other essential cellular components, and their inhibition disrupts early seedling development.

The mechanism of action involves the chloroacetamide moiety reacting with key enzymes in the VLCFA elongation pathway. Molecular docking studies on some novel chloroacetamide derivatives have targeted the Very Long Chain Fatty Acid Synthase (VLCFAs) enzyme, showing that these derivatives can fit into the active site with minimal binding energy.

The herbicidal activity of chloroacetamides is influenced by the substitutions on the N-phenyl ring. For example, in a study of novel chloroacetamide derivatives, 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide and 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide were found to be potent herbicides against both broadleaf and narrow-leaf weeds, with EC₅₀ values lower than the standard herbicide acetochlor. This highlights the importance of the substitution pattern on the aromatic rings for herbicidal efficacy.

Antimicrobial Research Involving this compound (in vitro, non-clinical focus)

The antimicrobial potential of this compound can be inferred from studies on its close analogues, which have demonstrated notable activity against various pathogens. The combination of the chloro-amide group and the nitroaromatic ring appears to be a promising pharmacophore for antimicrobial drug discovery. nih.gov

Research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown its potential against Klebsiella pneumoniae, a significant Gram-negative bacterium known for its high rates of drug resistance. nih.govscielo.brscielo.br Studies have indicated that the presence of the chlorine atom is crucial for the observed antibacterial effect, potentially by stabilizing the molecule's interaction with its target enzyme. nih.gov This particular acetamide showed a synergistic effect when combined with carbapenem (B1253116) antibiotics like meropenem (B701) and imipenem, suggesting it could help optimize the effects of existing antibacterial drugs. scielo.brscielo.br

The minimum inhibitory concentration (MIC) for 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against several strains of K. pneumoniae has been determined, as shown in the table below.

| Bacterial Strain | MIC (µg/mL) of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Reference |

| K. pneumoniae Kp12 | 512 | scielo.br |

| K. pneumoniae Kp13 | 512 | scielo.br |

| K. pneumoniae Kp14 | 512 | scielo.br |

| K. pneumoniae Kp15 | 512 | scielo.br |

Furthermore, a study on 2-chloro-N-phenylacetamide demonstrated its fungicidal and antibiofilm activity against fluconazole-resistant Candida species, with MIC values ranging from 128 to 256 µg/mL. This suggests that the broader class of chloro-N-phenylacetamides possesses antifungal properties.

Broad-Spectrum Antimicrobial Efficacy Against Model Organisms

The antimicrobial potential of this compound and its derivatives is an area of significant interest in non-clinical research. While direct and extensive broad-spectrum antimicrobial data for this compound is limited in publicly accessible literature, structure-activity relationship (SAR) studies of closely related analogs provide valuable insights into its probable efficacy against a range of model organisms.

Research on analogous compounds, such as 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide, has demonstrated notable antibacterial properties. Studies have reported its effectiveness against clinically relevant pathogens like Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values as low as 10 µg/mL. This suggests that the core structure, featuring a chloro-substituted propanamide linked to a nitrophenyl ring, is a key pharmacophore for antibacterial action.

Furthermore, investigations into the broader class of N-substituted chloroacetamides and propanamides have consistently highlighted the importance of both the halogen and nitro functional groups for antimicrobial activity. For instance, the presence of a chlorine atom on the acetyl/propanoyl moiety is often associated with enhanced biological activity. nih.gov This is exemplified in studies where the chloro-substituted analog of a compound showed significantly improved inhibition of microbial growth compared to its non-chlorinated parent molecule. nih.gov

The antimicrobial spectrum of these compounds is believed to encompass both Gram-positive and Gram-negative bacteria. Research on various N-substituted chloroacetamides has shown activity against bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). neliti.comijpsr.info The efficacy against Gram-negative bacteria is particularly noteworthy, as their outer membrane can pose a significant barrier to many antimicrobial agents. nih.gov

Below is an interactive data table summarizing the antimicrobial activity of a closely related analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, against Klebsiella pneumoniae, as specific data for the requested compound is not available.

| Compound | Model Organism | MIC (µg/mL) | Activity Type | Reference |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 | Bactericidal | nih.govscielo.br |

It is important to note that variations in the substitution pattern on the phenyl ring can influence the potency and spectrum of antimicrobial activity. Therefore, while the data from analogs is informative, dedicated studies on this compound are necessary to fully elucidate its broad-spectrum antimicrobial efficacy.

Cellular Targets and Pathways Affected by this compound

The precise cellular targets and pathways affected by this compound are not definitively established in the scientific literature. However, based on the known mechanisms of structurally similar compounds, a plausible mechanism of action can be inferred. The key structural features of the molecule, namely the α-chloroamide and the nitrophenyl group, are known to interact with specific biological macromolecules and disrupt essential cellular processes.

A primary hypothesized cellular target for this class of compounds is the family of penicillin-binding proteins (PBPs). nih.gov PBPs are enzymes crucial for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. The α-chloroamide moiety of this compound is an electrophilic group that can act as a covalent modifier of cellular nucleophiles. It is proposed that this group can form a covalent bond with a serine residue in the active site of PBPs, leading to their irreversible inhibition. This inhibition disrupts the cross-linking of peptidoglycan chains, compromising the integrity of the bacterial cell wall and ultimately leading to cell lysis and death. nih.gov This mechanism is supported by studies on related chloroacetamide derivatives which demonstrate this mode of action.

The nitrophenyl group is another critical component that likely contributes to the compound's biological activity. Nitroaromatic compounds are known to undergo enzymatic reduction within microbial cells to form reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can have several detrimental effects on the cell, including:

DNA Damage: The reduced nitro intermediates can directly interact with and damage cellular DNA, leading to mutations and inhibition of replication.

Oxidative Stress: The redox cycling of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress that can damage proteins, lipids, and nucleic acids.

Enzyme Inhibition: The reactive intermediates can covalently modify and inactivate a variety of essential enzymes beyond PBPs, disrupting critical metabolic pathways.

The combined action of PBP inhibition by the chloroamide moiety and the multi-faceted cellular damage caused by the reduced nitro group likely results in a potent and bactericidal antimicrobial effect. This dual mechanism of action could also potentially lower the likelihood of the development of microbial resistance.

Environmental Fate and Degradation of 2 Chloro N 3 Nitrophenyl Propanamide

Environmental Persistence and Transformation Pathways

The persistence of 2-chloro-N-(3-nitrophenyl)propanamide in the environment is a function of its resistance to various degradation mechanisms. The key transformation pathways influencing its environmental half-life include hydrolytic and photolytic degradation.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, two primary sites are susceptible to hydrolysis: the amide linkage and the carbon-chlorine bond. Generally, the amide bond is relatively stable to hydrolysis under neutral pH conditions but can be subject to cleavage under acidic or alkaline conditions. The rate of hydrolysis is influenced by temperature and the presence of catalysts.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Water Solubility (log10WS) | -3.01 | mol/L | Crippen Calculated Property chemeo.com |

This table presents calculated estimates for the physicochemical properties of this compound, which can influence its behavior in aquatic environments. The negative log10WS value suggests low water solubility.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. The presence of a nitrophenyl group in this compound suggests a potential for photodegradation. Nitroaromatic compounds are known to absorb light in the environmentally relevant UV spectrum, which can lead to their transformation.

The photolysis of nitroaromatic compounds can proceed through various mechanisms, including the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, as well as ring cleavage. The presence of the chlorine atom may also influence the photochemical reactivity of the molecule. Direct photolysis in water and on soil surfaces is a potential degradation pathway for this compound, although the specific quantum yield and environmental half-life have not been documented.

Microbial Degradation of this compound in Soil and Water

Microbial degradation is a critical process in the breakdown of organic compounds in the environment. Microorganisms in soil and water can utilize organic chemicals as a source of carbon and energy, leading to their mineralization or transformation into other substances. The structure of this compound suggests that it is likely susceptible to microbial attack.

While specific microbial metabolites of this compound have not been identified in published studies, plausible transformation products can be proposed based on the known metabolic pathways of similar compounds. Key initial transformation steps likely include:

Nitro group reduction: The nitro group is often one of the first functionalities to be transformed by microorganisms under anaerobic or microaerophilic conditions, leading to the formation of 3-aminophenyl derivatives.

Dehalogenation: The chlorine atom can be removed through either reductive, oxidative, or hydrolytic mechanisms, a common step in the degradation of chlorinated pesticides.

Amide hydrolysis: Cleavage of the amide bond would yield 3-nitroaniline (B104315) and 2-chloropropanoic acid.

Further degradation of these initial metabolites would likely proceed through ring cleavage and subsequent mineralization.

The rate of biodegradation (kinetics) of this compound in soil and water is expected to be influenced by a variety of environmental factors, including soil type, organic matter content, pH, temperature, moisture, and the composition of the microbial community. The degradation of many herbicides follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound.

The biodegradation pathway would likely involve a series of enzymatic reactions. For chloroacetanilide herbicides, degradation pathways often involve glutathione (B108866) conjugation followed by further metabolism. For nitroaromatic compounds, initial reduction of the nitro group is a common pathway. It is plausible that a combination of these pathways could be involved in the ultimate breakdown of this compound.

Sorption and Leaching Behavior of this compound in Soil Systems

The sorption of a chemical to soil particles and its subsequent potential for leaching are critical factors determining its mobility and potential to contaminate groundwater. Sorption is influenced by the chemical's properties (such as its octanol-water partition coefficient, Kow) and the soil's characteristics (including organic carbon content, clay content, and pH).

The calculated octanol-water partition coefficient (logPoct/wat) of 2.161 for this compound suggests a moderate potential for sorption to soil organic matter. chemeo.com Compounds with a log Kow in this range are generally considered to have an intermediate mobility in soil. The presence of the polar nitro and amide groups may also contribute to interactions with soil mineral surfaces.

Leaching is the downward movement of a substance through the soil profile with percolating water. The potential for this compound to leach into groundwater will depend on its sorption characteristics and its persistence in the soil environment. A higher sorption coefficient (Koc) would result in less leaching, while rapid degradation would also reduce the amount of the compound available for transport. Without experimental data on the soil sorption coefficient (Koc) and degradation half-life, a precise assessment of its leaching potential remains speculative.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-nitroaniline |

Emerging Research Avenues and Future Directions for 2 Chloro N 3 Nitrophenyl Propanamide Studies

Integration of 2-chloro-N-(3-nitrophenyl)propanamide into Functional Materials Science

Currently, there is no specific, publicly accessible research detailing the integration of this compound into functional materials. The potential of a molecule to be used in such applications often depends on its electronic, optical, and structural properties. For related compounds, such as other nitrophenyl derivatives, these properties can lead to applications in specialized fields. However, for this compound itself, these areas remain hypothetical and are not substantiated by current research findings.

Applications in Dye Chemistry

There is no available research demonstrating the application of this compound in dye chemistry, including its use in dye-sensitized solar cells (DSSCs). The development of new dyes for DSSCs is an active area of research, with a focus on molecules that exhibit strong light absorption and efficient electron transfer. While the nitro and chloro functional groups on the phenyl ring of this compound could theoretically be modified to create a dye structure, no studies have been published that explore this possibility.

Chemo-Enzymatic Synthesis of this compound and Derivatives

The chemo-enzymatic synthesis of chemical compounds is a growing field that combines the selectivity of enzymes with the versatility of chemical synthesis. This approach can lead to more efficient and environmentally friendly production methods. However, a review of the current scientific literature reveals no specific research dedicated to the chemo-enzymatic synthesis of this compound or its derivatives. The potential for using enzymes, such as lipases or amidases, to catalyze the formation of the amide bond in this molecule has not been reported.

Advanced Analytical Method Development for Environmental Monitoring

The development of sensitive and specific analytical methods is crucial for monitoring the presence of chemical compounds in the environment. For this compound, there are no published studies detailing the development of such advanced analytical methods for its detection in environmental matrices like water, soil, or air. Research in this area would be a prerequisite for understanding its potential environmental fate and impact.

Prospects for Rational Design of Novel Analogues

The rational design of novel analogues of a compound is often pursued to enhance specific properties for academic research or other applications. This process involves understanding the structure-activity relationship of the parent molecule. Given the limited research on the properties and applications of this compound, there is currently no basis in the published literature for the rational design of its analogues for specific research goals. Foundational research into the biological and chemical activities of the parent compound would be necessary before such targeted design could be undertaken.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₂O₃ | Cheméo |

| Molecular Weight | 228.63 g/mol | Cheméo |

| CAS Number | 40781-53-1 | Cheméo |

| logPoct/wat | 2.161 | Calculated Property |

| Water Solubility (log10WS) | -3.01 mol/l | Calculated Property |

| Boiling Point (Tboil) | 729.85 K | Calculated Property |

| Melting Point (Tfus) | Not Available | |

| Enthalpy of Fusion (ΔfusH°) | 31.45 kJ/mol | Calculated Property |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-(3-nitrophenyl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. React 3-nitroaniline with 2-chloropropanoyl chloride in anhydrous dichloromethane or tetrahydrofuran, using a base (e.g., triethylamine or DIPEA) to neutralize HCl byproducts. Reaction temperatures are maintained at 0–5°C to minimize side reactions. Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Yield optimization requires strict control of stoichiometry (1:1.1 molar ratio of amine to acyl chloride) and inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify the chloro-propanamide backbone (δ ~4.3 ppm for CHCl, δ ~168 ppm for carbonyl carbon) and nitro group (aromatic protons at δ ~7.5–8.5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% typically required for biological assays). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and nitro group absorption (~1520 cm) .

Q. How do the nitro and chloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group meta to the amide enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., hydrolysis or aminolysis). The β-chloro group enables elimination reactions under basic conditions, forming acrylamide derivatives. Kinetic studies using polar aprotic solvents (DMF, DMSO) and varying bases (e.g., KCO vs. NaOH) can quantify reactivity trends .

Advanced Research Questions